molecular formula C18H15Cl2N3O3S2 B2390659 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 477568-69-7

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2390659
CAS No.: 477568-69-7
M. Wt: 456.36
InChI Key: MZQPBKWOEVWWMD-UHFFFAOYSA-N
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Description

It has a molecular formula of C18H15Cl2N3O3S2 and a molecular weight of 456.36.

Preparation Methods

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the formation of the thiazole ring followed by the attachment of the dichlorophenyl and dimethylsulfamoyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Introduction of Dimethylsulfamoyl Group: This can be done using dimethylsulfamoyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can be compared with other similar compounds, such as:

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial activity.

    N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine: Studied for its antioxidant properties.

    N-4-(naphtha[1,2-d]thiazol-2-yl)semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H16Cl2N4O2S
  • Molecular Weight : 397.29 g/mol
  • CAS Number : 338957-94-1

The compound features a thiazole ring and a dichlorophenyl group, which are known to influence its biological activity. The presence of the dimethylsulfamoyl moiety contributes to its pharmacological properties.

This compound exhibits several mechanisms of action:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting bacterial cell wall synthesis and protein function.
  • Antifungal Activity : Research indicates that it can disrupt fungal cell membranes, leading to cell death.
  • Anti-inflammatory Properties : It may inhibit cyclooxygenase enzymes, reducing inflammation and pain.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity TypeTarget Organism/Cell LineMethod UsedResultsReference
AntibacterialStaphylococcus aureusMIC determinationMIC = 10 µg/mL
AntifungalCandida albicansDisk diffusion assayInhibition zone = 15 mm
Anti-inflammatoryRAW 264.7 macrophagesCOX inhibition assayIC50 = 25 µM
CytotoxicityHeLa cellsMTT assayIC50 = 30 µM

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Study on Antibacterial Properties :
    • A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .
  • Evaluation of Antifungal Effects :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Candida species. The results suggest potential for use in antifungal therapies .
  • Anti-inflammatory Research :
    • Research conducted on RAW 264.7 macrophages showed that the compound could significantly reduce inflammatory markers, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S2/c1-23(2)28(25,26)13-6-3-11(4-7-13)17(24)22-18-21-16(10-27-18)14-8-5-12(19)9-15(14)20/h3-10H,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQPBKWOEVWWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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